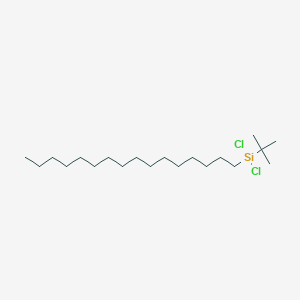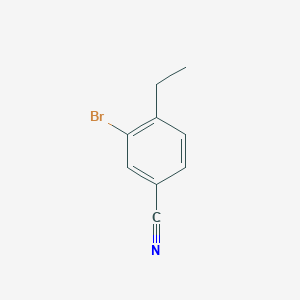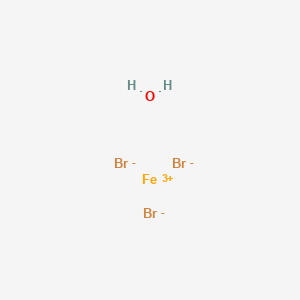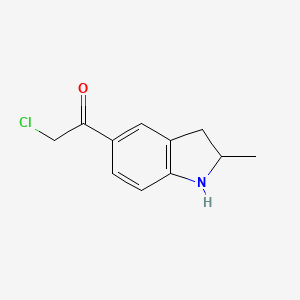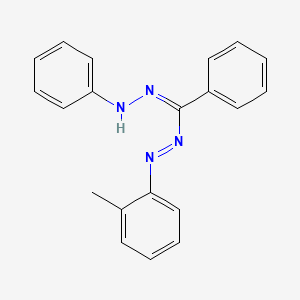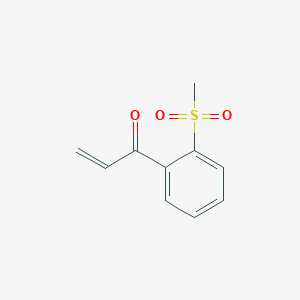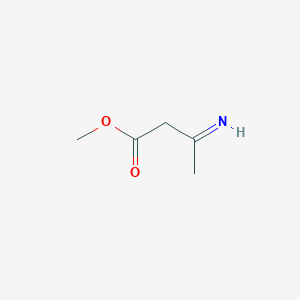
Methyl 3-iminobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its methyl ester and imine functional groups, making it a valuable intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-iminobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions to form the imine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions: Methyl 3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of methyl 3-iminobutanoate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.
類似化合物との比較
- Methyl 3-aminobutanoate
- Methyl 3-aminocrotonate
- Methyl 3-methylbutanoate
Comparison: Methyl 3-iminobutanoate is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like methyl 3-aminobutanoate and methyl 3-aminocrotonate. The presence of the imine group allows for specific interactions and reactions that are not possible with the corresponding amine derivatives. This uniqueness makes this compound a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
methyl 3-iminobutanoate |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h6H,3H2,1-2H3 |
InChIキー |
SNEKCFHCPSDOKH-UHFFFAOYSA-N |
正規SMILES |
CC(=N)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
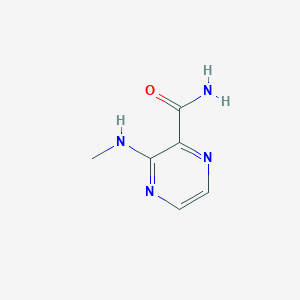
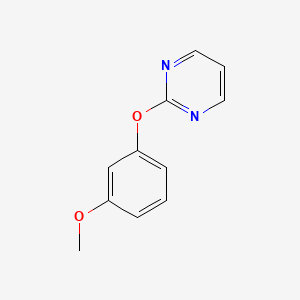

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
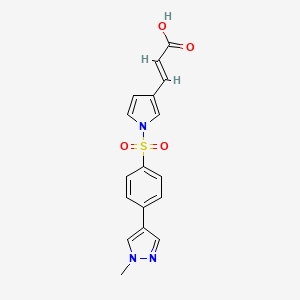
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
